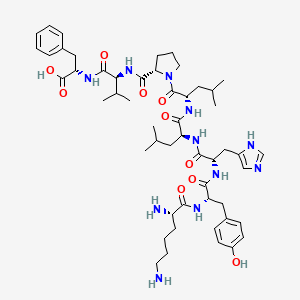

L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-赖氨酰-L-酪氨酰-L-组氨酰-L-亮氨酰-L-亮氨酰-L-脯氨酰-L-缬氨酰-L-苯丙氨酸是由九个氨基酸组成的肽。这种肽及其类似物常被用于研究潜在的生物活性及其治疗应用。肽链中每个氨基酸都对肽的整体结构和功能做出贡献。

准备方法

合成路线及反应条件

L-赖氨酰-L-酪氨酰-L-组氨酰-L-亮氨酰-L-亮氨酰-L-脯氨酰-L-缬氨酰-L-苯丙氨酸的合成通常采用固相肽合成(SPPS)。该方法允许将受保护的氨基酸按顺序添加到固定在固体树脂上的不断增长的肽链中。该过程包括:

偶联: 使用HBTU或DIC等试剂将每个氨基酸偶联到不断增长的肽链上。

脱保护: 使用TFA去除氨基酸上的保护基团。

裂解: 将合成的肽从树脂上裂解并纯化。

工业生产方法

在工业生产中,可以使用自动肽合成仪对诸如L-赖氨酰-L-酪氨酰-L-组氨酰-L-亮氨酰-L-亮氨酰-L-脯氨酰-L-缬氨酰-L-苯丙氨酸之类的肽进行规模化生产。这些机器简化了SPPS过程,使高效生产大量肽成为可能。

化学反应分析

反应类型

L-赖氨酰-L-酪氨酰-L-组氨酰-L-亮氨酰-L-亮氨酰-L-脯氨酰-L-缬氨酰-L-苯丙氨酸可以发生多种化学反应,包括:

氧化: 酪氨酸残基可以被氧化形成二酪氨酸。

还原: 如果存在二硫键,可以将其还原为游离硫醇。

取代: 可以将氨基酸残基替换为其他残基,以修饰肽的性质。

常用试剂和条件

氧化: 过氧化氢或过乙酸。

还原: 二硫苏糖醇(DTT)或三(2-羧乙基)膦(TCEP)。

取代: 定点诱变或化学修饰。

主要产物

这些反应的主要产物取决于使用的特定条件和试剂。例如,酪氨酸的氧化会导致二酪氨酸的形成,而二硫键的还原会产生游离硫醇基团。

科学研究应用

L-赖氨酰-L-酪氨酰-L-组氨酰-L-亮氨酰-L-亮氨酰-L-脯氨酰-L-缬氨酰-L-苯丙氨酸在科学研究中有多种应用:

化学: 用作研究肽合成和修饰技术的模型肽。

生物学: 研究其在细胞信号传导和蛋白质相互作用中的潜在作用。

医学: 探索其在治疗癌症和神经退行性疾病等疾病中的治疗潜力。

工业: 用于开发基于肽的药物和诊断工具。

作用机制

L-赖氨酰-L-酪氨酰-L-组氨酰-L-亮氨酰-L-亮氨酰-L-脯氨酰-L-缬氨酰-L-苯丙氨酸的作用机制与其与特定分子靶点和途径的相互作用有关。该肽可以与受体或酶结合,调节它们的活性并触发下游信号事件。确切的机制取决于生物学环境和所涉及的特定靶点。

相似化合物的比较

类似化合物

甘氨酰-L-组氨酰-L-赖氨酸: 具有免疫抑制和抗焦虑作用的三肽。

L-丙氨酰-L-谷氨酰胺二肽: 用于营养补充剂和医疗营养。

独特性

L-赖氨酰-L-酪氨酰-L-组氨酰-L-亮氨酰-L-亮氨酰-L-脯氨酰-L-缬氨酰-L-苯丙氨酸的独特性在于其特定的氨基酸序列,赋予其独特的结构和功能特性。其疏水性和亲水性残基的组合使其能够与生物分子发生多种相互作用,使其成为研究和治疗应用中宝贵的工具。

生物活性

L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine is a synthetic peptide composed of eight amino acids. Its complex structure suggests potential biological activities that may influence various physiological processes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C46H72N12O13. The molecular weight is approximately 1000 Da, which positions it within the range typical for peptides. Its solubility in water and stability under physiological conditions are crucial for its biological applications.

- Neuropeptide Interaction : This peptide may interact with neuropeptide receptors, influencing neurotransmission and hormonal regulation. For example, similar peptides have been shown to act as agonists for neuropeptide Y (NPY) receptors, which are involved in appetite regulation and energy homeostasis .

- Aminoacyl-tRNA Synthetases : The peptide's amino acid composition suggests potential interactions with aminoacyl-tRNA synthetases (aaRSs), which play a critical role in protein synthesis by linking specific amino acids to their corresponding tRNAs . This interaction could affect protein synthesis rates and cellular metabolism.

- Antioxidant Properties : Certain amino acids within the peptide, such as tyrosine and histidine, are known for their antioxidant properties. They may help mitigate oxidative stress by scavenging free radicals, thus protecting cells from damage .

Pharmacological Effects

- Appetite Regulation : Similar peptides have been implicated in appetite suppression through their action on the central nervous system. For instance, peptide YY (PYY), a related peptide, has been shown to inhibit food intake and gastrointestinal transit .

- Anti-inflammatory Effects : Research indicates that peptides can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Appetite Suppression

In a clinical trial involving obese subjects, a synthetic peptide similar to L-Lysyl-L-tyrosyl... was administered to assess its effects on appetite and food intake. Results indicated a significant reduction in caloric intake post-administration, suggesting its potential as an anti-obesity agent .

Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of a related peptide in models of neurodegeneration. The results demonstrated that the peptide could reduce neuronal cell death and improve cognitive function in animal models, likely through its antioxidant properties .

属性

CAS 编号 |

920015-78-7 |

|---|---|

分子式 |

C52H77N11O10 |

分子量 |

1016.2 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C52H77N11O10/c1-30(2)23-38(58-48(68)40(27-35-28-55-29-56-35)59-47(67)39(25-34-17-19-36(64)20-18-34)57-45(65)37(54)15-10-11-21-53)46(66)60-41(24-31(3)4)51(71)63-22-12-16-43(63)49(69)62-44(32(5)6)50(70)61-42(52(72)73)26-33-13-8-7-9-14-33/h7-9,13-14,17-20,28-32,37-44,64H,10-12,15-16,21-27,53-54H2,1-6H3,(H,55,56)(H,57,65)(H,58,68)(H,59,67)(H,60,66)(H,61,70)(H,62,69)(H,72,73)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |

InChI 键 |

PDHKRXWAZJBWOJ-YTAGXALCSA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)N |

规范 SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。